molecular formula C21H26N2O2 B4559623 [4-(2-METHYLPHENYL)PIPERAZINO](3-PROPOXYPHENYL)METHANONE

[4-(2-METHYLPHENYL)PIPERAZINO](3-PROPOXYPHENYL)METHANONE

Cat. No.: B4559623
M. Wt: 338.4 g/mol
InChI Key: BIQYZFWGHSDSKG-UHFFFAOYSA-N
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Description

4-(2-METHYLPHENYL)PIPERAZINOMETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-METHYLPHENYL)PIPERAZINOMETHANONE typically involves the reaction of 2-methylphenylpiperazine with 3-propoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-METHYLPHENYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-METHYLPHENYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmacologically active compounds.

Biology

In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine

In medicinal chemistry, 4-(2-METHYLPHENYL)PIPERAZINOMETHANONE is investigated for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, or antipsychotic agent.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-METHYLPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-METHYLPHENYL)PIPERAZINOMETHANONE
  • 4-(2-METHYLPHENYL)PIPERAZINOMETHANONE
  • 4-(2-METHYLPHENYL)PIPERAZINOMETHANONE

Uniqueness

Compared to similar compounds, 4-(2-METHYLPHENYL)PIPERAZINOMETHANONE may exhibit unique pharmacological properties due to the presence of the 3-propoxyphenyl group. This structural feature can influence the compound’s binding affinity to molecular targets and its overall biological activity.

Properties

IUPAC Name

[4-(2-methylphenyl)piperazin-1-yl]-(3-propoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-3-15-25-19-9-6-8-18(16-19)21(24)23-13-11-22(12-14-23)20-10-5-4-7-17(20)2/h4-10,16H,3,11-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQYZFWGHSDSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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